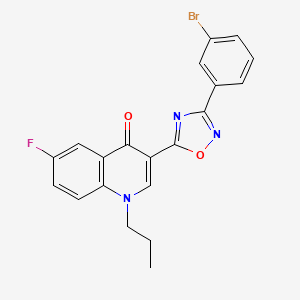

4-Chloro-3-fluoro-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-fluoro-2-nitroaniline is a nitroaniline and an organofluorine compound . It is a useful research chemical used in the preparation of benzylamines and quinoxaline-diones .

Synthesis Analysis

The synthesis of 4-Chloro-3-fluoro-2-nitroaniline involves several steps. The compound is developed by slow evaporation method at 40 °C . It is also synthesized from reactions involving palladium-catalyzed amination .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-2-nitroaniline is recognized by single-crystal XRD analysis . It forms complexes with cobalt (II), nickel (II) and copper (II) .Chemical Reactions Analysis

4-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions. For instance, it forms complexes with cobalt (II), nickel (II) and copper (II) . It also reacts with aldehydes and cyclic ketones to form β-amino carbonyl compounds .Physical And Chemical Properties Analysis

4-Chloro-3-fluoro-2-nitroaniline is a powder with a molecular weight of 190.56 . It is thermally stable up to 115 °C . The compound has a melting point of 94 - 96 °C .Applications De Recherche Scientifique

Nonlinear Optics

The compound is used in the development of organic nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The 4-Chloro-3-fluoro-2-nitroaniline crystal was developed by a slow evaporation method at 40 °C .

Crystal Growth Studies

4-Chloro-3-fluoro-2-nitroaniline is used in crystal growth studies . The grown crystal was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis .

Physiochemical Characterization

This compound is used in physiochemical characterization studies . Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis .

Thermal Analysis

4-Chloro-3-fluoro-2-nitroaniline is used in thermal analysis . Thermal TG/DTA thermogram analysis revealed that the synthesis material was thermally stable up to 115 °C .

Co-crystal Formation

The compound is used in the formation of co-crystals with caffeine and other halogenated nitroanilines . These co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer, and 3D interlocked structures .

Synthesis of Other Compounds

4-Chloro-3-fluoro-2-nitroaniline is used as a starting reagent in the synthesis of other compounds . For example, it was used in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine .

Mécanisme D'action

Target of Action

Similar compounds such as 4-fluoro-2-nitroaniline have been reported to form complexes with metal ions like cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes.

Mode of Action

It’s known that nitroaniline compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The sequence and conditions of these reactions can significantly influence the compound’s interaction with its targets.

Biochemical Pathways

Nitroaniline compounds are known to be involved in several reactions, including nitration and conversion from the nitro group to an amine . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

The compound’s potential to form complexes with metal ions suggests that it could influence cellular processes involving these ions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2-nitroaniline. For instance, the presence of certain metal ions in the environment could affect the compound’s ability to form complexes . Additionally, factors such as pH, temperature, and the presence of other chemicals could influence the compound’s stability and reactivity.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSDLDMRJLUZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2-nitroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)

![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)